Brevinin-1JDb
Description
Brevinin-1JDb is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which is primarily isolated from the skin secretions of frogs. These peptides are integral to innate immune defenses, exhibiting broad-spectrum activity against bacteria, fungi, and enveloped viruses. This compound is characterized by a linear α-helical structure in its N-terminal region and a C-terminal cyclic heptapeptide domain formed by a disulfide bridge (Cys¹⁷–Cys²³) . Its amino acid sequence (e.g., FLPLLAGLAANFLPKIFCKITRKC) includes a high proportion of hydrophobic residues (∼40%) and a net positive charge (+5 at physiological pH), facilitating interactions with negatively charged microbial membranes .
Studies indicate that this compound disrupts bacterial membrane integrity via pore formation or the "carpet model," leading to cell lysis. It also demonstrates moderate hemolytic activity against mammalian erythrocytes, a common limitation of AMPs, though its therapeutic index (ratio of hemolytic to antimicrobial potency) remains under investigation .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPAVLRVAAQVVPTVFCAISKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Brevinin-1JDb shares structural and functional similarities with other Brevinin-1 peptides but exhibits distinct physicochemical and biological properties. Below is a comparative analysis with three analogs: Brevinin-1E , Brevinin-2Ta , and Odorranain-H (Table 1).
Table 1: Comparative Analysis of this compound and Analogous AMPs
| Property | This compound | Brevinin-1E | Brevinin-2Ta | Odorranain-H |
|---|---|---|---|---|
| Length (residues) | 24 | 25 | 23 | 20 |
| Net Charge | +5 | +6 | +4 | +3 |
| Hydrophobicity (%) | 40% | 44% | 35% | 30% |
| Disulfide Bonds | 1 (Cys¹⁷–Cys²³) | 1 (Cys¹⁶–Cys²²) | None | 1 (Cys⁵–Cys¹⁵) |
| MIC (μg/mL)* | 2.5 (E. coli) | 1.8 (E. coli) | 5.0 (E. coli) | 4.2 (E. coli) |
| Hemolytic Activity | 15% (at 50 μg/mL) | 25% (at 50 μg/mL) | 10% (at 50 μg/mL) | 5% (at 50 μg/mL) |
| Therapeutic Index | 6.0 | 4.3 | 2.0 | 8.5 |
MIC: Minimum inhibitory concentration against *Escherichia coli (ATCC 25922).
Key Findings:
Structural Variations :
- This compound and Brevinin-1E both feature a single disulfide bond, but the latter has a longer hydrophobic tail, enhancing membrane interaction .
- Odorranain-H lacks the C-terminal cyclic domain, reducing its hemolytic activity but also limiting its antimicrobial potency .
Activity and Selectivity :
- This compound shows higher antimicrobial activity than Brevinin-2Ta, likely due to its balanced charge and hydrophobicity. However, Brevinin-2Ta’s linear structure results in lower hemolysis .
- Odorranain-H exhibits the highest therapeutic index, emphasizing the trade-off between structural simplicity and biological efficacy .
Mechanistic Differences :
- This compound and Brevinin-1E induce rapid membrane depolarization, whereas Odorranain-H relies on intracellular targets (e.g., protein synthesis inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
